5-(5-Chloro-thiophen-2-yl)-2H-pyrazole-3-carboxylic acid
Overview
Description
5-(5-Chloro-thiophen-2-yl)-2H-pyrazole-3-carboxylic acid is an organic compound that features a thiophene ring substituted with a chlorine atom and a pyrazole ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-thiophen-2-yl)-2H-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-chlorothiophene-2-carboxylic acid.
Formation of Intermediate: The intermediate is formed by reacting 5-chlorothiophene-2-carboxylic acid with hydrazine hydrate to yield 5-(5-chlorothiophen-2-yl)-2H-pyrazole.
Carboxylation: The final step involves carboxylation of the pyrazole ring to introduce the carboxylic acid group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-thiophen-2-yl)-2H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-(5-Chloro-thiophen-2-yl)-2H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of agrochemicals or other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-thiophen-2-yl)-2H-pyrazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would vary based on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-thiophenecarboxylic acid: A precursor in the synthesis of the target compound.
5-Chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides: Compounds with similar structural motifs used in antitubercular research.
Uniqueness
5-(5-Chloro-thiophen-2-yl)-2H-pyrazole-3-carboxylic acid is unique due to the combination of the thiophene and pyrazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S/c9-7-2-1-6(14-7)4-3-5(8(12)13)11-10-4/h1-3H,(H,10,11)(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIXQBMJJZNZJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C2=CC(=NN2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324354 | |
Record name | 5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
17.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24784785 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1188375-25-8 | |
Record name | 5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201324354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(5-chlorothiophen-2-yl)-1H-pyrazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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